molecular formula C18H23N3O B2987276 2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380040-25-3

2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2987276
CAS No.: 2380040-25-3
M. Wt: 297.402
InChI Key: KQDBPUSTTKDNNM-UHFFFAOYSA-N
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Description

2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-15-11-18(6-9-20-15)22-14-17-3-2-10-21(13-17)12-16-4-7-19-8-5-16/h4-9,11,17H,2-3,10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBPUSTTKDNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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